molecular formula C20H22N2O2S B11426246 10-methoxy-2,11-dimethyl-3-(3-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

10-methoxy-2,11-dimethyl-3-(3-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Cat. No.: B11426246
M. Wt: 354.5 g/mol
InChI Key: NRBZBIACSUVEKB-UHFFFAOYSA-N
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Description

10-methoxy-2,11-dimethyl-3-(3-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a complex organic compound characterized by its unique structural features, including a methano-bridged benzoxadiazocine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-methoxy-2,11-dimethyl-3-(3-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione typically involves multiple steps:

    Formation of the Benzoxadiazocine Core: The initial step involves the cyclization of appropriate precursors to form the benzoxadiazocine ring. This can be achieved through a condensation reaction between an ortho-diamine and a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methano Bridge: The methano bridge is introduced via a cycloaddition reaction, often using a Diels-Alder reaction between a diene and a dienophile.

    Functional Group Modifications: Subsequent steps involve the introduction of the methoxy, methyl, and thione groups through various substitution reactions. These steps may require specific reagents and catalysts to achieve the desired functionalization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts to reduce reaction times and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thione group, converting it to a thiol or further reducing it to a hydrocarbon.

    Substitution: The aromatic and aliphatic positions in the compound can undergo various substitution reactions, such as halogenation, nitration, and alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2), nitrating mixtures (HNO3/H2SO4), and alkyl halides (R-X) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies on its interactions with biological targets can provide insights into its potential therapeutic applications.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for drug development. Its structural features can be modified to enhance its pharmacological properties, such as potency, selectivity, and bioavailability.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its unique structure may impart desirable characteristics to these materials, such as improved stability or enhanced performance.

Mechanism of Action

The mechanism of action of 10-methoxy-2,11-dimethyl-3-(3-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, modulating their activity, and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    10-methoxy-2,11-dimethyl-3-(3-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-one: Similar structure but with a carbonyl group instead of a thione.

    10-methoxy-2,11-dimethyl-3-(3-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-amine: Similar structure but with an amine group instead of a thione.

Uniqueness

The presence of the thione group in 10-methoxy-2,11-dimethyl-3-(3-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione imparts unique chemical properties, such as increased reactivity towards certain reagents and potential biological activity. This distinguishes it from similar compounds with different functional groups.

Properties

Molecular Formula

C20H22N2O2S

Molecular Weight

354.5 g/mol

IUPAC Name

6-methoxy-9,13-dimethyl-10-(3-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione

InChI

InChI=1S/C20H22N2O2S/c1-12-7-5-8-14(11-12)22-19(25)21-17-13(2)20(22,3)24-18-15(17)9-6-10-16(18)23-4/h5-11,13,17H,1-4H3,(H,21,25)

InChI Key

NRBZBIACSUVEKB-UHFFFAOYSA-N

Canonical SMILES

CC1C2C3=C(C(=CC=C3)OC)OC1(N(C(=S)N2)C4=CC=CC(=C4)C)C

Origin of Product

United States

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